Rifamycine B

Vue d'ensemble

Description

Rifamycin B is a member of the rifamycin family, a group of antibiotics known for their effectiveness against mycobacteria. These antibiotics are either synthesized naturally by the bacterium Amycolatopsis rifamycinica or artificially. Rifamycin B was first isolated in 1957 from a fermentation culture of Streptomyces mediterranei. It is a precursor to several clinically important antibiotics, including rifampicin, rifabutin, and rifapentine .

Applications De Recherche Scientifique

Antimicrobial Activity

Broad Spectrum of Activity

Rifamycin B exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves binding to the β-subunit of bacterial RNA polymerase, inhibiting mRNA synthesis, which leads to bactericidal effects . This makes it particularly effective in treating infections caused by Mycobacterium tuberculosis and other mycobacterial species.

Derivatives and Enhanced Efficacy

The semi-synthetic derivatives of Rifamycin B, such as Rifampicin, have been developed to improve bioavailability and therapeutic effectiveness. These derivatives are crucial in clinical settings for treating tuberculosis and other bacterial infections . For example, 24-desmethylrifamycin B has shown superior antibacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis compared to Rifampicin .

Genetic Engineering for Enhanced Production

Biosynthetic Pathways

Recent studies have focused on manipulating the biosynthetic pathways of Rifamycin B to enhance its production. Genetic modifications in Amycolatopsis mediterranei have led to the development of mutant strains that produce higher yields of Rifamycin derivatives. For instance, the DCO36 strain showed a 62% increase in the production of 24-desmethylrifamycin B through targeted gene replacements .

Optimization Strategies

Research has demonstrated that optimizing culture conditions, such as nutrient supplementation with materials like vermiculite, can significantly boost the production levels of Rifamycin B and its derivatives. In controlled experiments, the addition of vermiculite increased volumetric production significantly without adversely affecting cell growth .

Clinical Applications

Treatment of Tuberculosis

Rifamycin B and its derivatives are integral components of tuberculosis treatment regimens. They are often used in combination with other antitubercular drugs to enhance efficacy and reduce the risk of resistance development. The World Health Organization recommends these antibiotics as part of standard treatment protocols for managing pulmonary tuberculosis .

Case Studies and Clinical Trials

Clinical studies have explored the pharmacokinetics and safety profiles of Rifamycin derivatives in various populations. For instance, a study evaluating the interaction between Rifampicin and osimertinib (an epidermal growth factor receptor-tyrosine kinase inhibitor) demonstrated that co-administration could significantly alter drug exposure levels, underscoring the importance of understanding drug interactions in clinical settings .

Data Tables

| Aspect | Description |

|---|---|

| Primary Source | Derived from Amycolatopsis mediterranei. |

| Mechanism | Inhibits bacterial RNA polymerase, blocking mRNA synthesis. |

| Key Derivatives | Rifampicin, 24-desmethylrifamycin B, among others. |

| Clinical Use | Essential in treating tuberculosis and other mycobacterial infections. |

| Production Methods | Enhanced through genetic engineering and optimization of culture conditions (e.g., vermiculite). |

Mécanisme D'action

Target of Action

Rifamycin B, like other members of the rifamycin family, primarily targets the DNA-dependent RNA polymerase (RNAP) of prokaryotes . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .

Mode of Action

Rifamycin B exerts its antibacterial effect by strongly binding to the RNAP . This binding inhibits RNA synthesis, particularly during the initiation phase of the process . The interaction involves stacking interactions between the naphthalene ring of Rifamycin B and the aromatic moiety in the polymerase .

Biochemical Pathways

The inhibition of RNAP by Rifamycin B affects the RNA synthesis pathway . This disruption prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . The biosynthesis of Rifamycin B itself begins with the synthesis of the polyketide starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which forms part of the final naphthalene aromatic moiety in Rifamycin B .

Pharmacokinetics

It’s known that rifamycin b is poorly absorbed after oral administration, with 97% of the drug recovered primarily unchanged in feces . Rifamycin B’s maximum concentration (Cmax) in plasma occurs around 2 hours after ingestion, and its half-life is approximately 2.5–4 hours .

Result of Action

The primary result of Rifamycin B’s action is the inhibition of bacterial growth and proliferation . By inhibiting RNAP and, consequently, RNA synthesis, Rifamycin B prevents bacteria from producing essential proteins . This leads to bactericidal activity against many Gram-positive and Gram-negative bacteria .

Action Environment

The efficacy of Rifamycin B can be influenced by various environmental factors. For instance, the β-barrel assembly machinery in bacteria plays a crucial role in restricting Rifamycin B from entering the cell . Additionally, cellular functions such as iron acquisition, DNA repair, aerobic respiration, and carbon metabolism can modulate the killing efficacy of Rifamycin B .

Analyse Biochimique

Biochemical Properties

Rifamycin B inhibits RNA polymerase (RNAP), a crucial enzyme in the transcription process . This interaction with RNAP is a key aspect of its biochemical role. Resistance to Rifamycin B is prevalent, with mechanisms ranging from primary target modification to antibiotic inactivation .

Cellular Effects

Rifamycin B’s inhibition of RNAP impacts various cellular processes. By inhibiting RNAP, it disrupts RNA synthesis, thereby affecting gene expression and cellular metabolism . This can have profound effects on cell function, including impacts on cell signaling pathways.

Molecular Mechanism

Rifamycin B exerts its effects at the molecular level primarily through its binding interactions with RNAP . By binding to the β subunit of DNA-dependent RNAP, it inhibits RNA synthesis through steric occlusion . This inhibition can lead to changes in gene expression.

Metabolic Pathways

Rifamycin B is involved in the RNA synthesis pathway, where it interacts with RNAP . Its inhibition of RNAP can affect metabolic flux and metabolite levels.

Subcellular Localization

Rifamycin B targets RNAP, which is located in the cytoplasm of the cell Its activity is therefore localized to this subcellular compartment

The information provided here is based on currently available research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rifamycin B is typically produced through fermentation using Amycolatopsis mediterranei. The process involves optimizing various parameters such as substrate concentration, pH, temperature, and incubation time. Solid-state fermentation has been employed using substrates like coconut oil cake, groundnut oil cake, and rice husk .

Industrial Production Methods: Industrial production of rifamycin B involves large-scale fermentation processes. The optimization of process parameters, including the use of specific agro-industrial substrates and controlled fermentation conditions, is crucial for maximizing yield. Continuous flow synthesis methods have also been explored to improve efficiency and reduce costs .

Analyse Des Réactions Chimiques

Types of Reactions: Rifamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form rifamycin S, which is then reduced to produce rifamycin SV .

Common Reagents and Conditions:

Oxidation: Rifamycin B can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of rifamycin S to rifamycin SV typically involves the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can be carried out using various nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include rifamycin S, rifamycin SV, and other derivatives like rifampicin and rifabutin .

Comparaison Avec Des Composés Similaires

Rifampicin: A derivative of rifamycin B, widely used in the treatment of tuberculosis and other bacterial infections.

Rifabutin: Another derivative, used primarily for treating Mycobacterium avium complex infections.

Rifapentine: Similar to rifampicin but with a longer half-life, used in tuberculosis treatment

Uniqueness: Rifamycin B is unique due to its role as a precursor to several important antibiotics. Its derivatives have varying pharmacokinetic properties, making them suitable for different clinical applications. For instance, rifampicin is known for its potent antibacterial activity, while rifapentine’s longer half-life allows for less frequent dosing .

Activité Biologique

Rifamycin B is a member of the rifamycin class of antibiotics, primarily known for its potent antibacterial properties against a variety of pathogens, particularly Mycobacterium tuberculosis. This article delves into the biological activity of Rifamycin B, including its mechanisms of action, production optimization, and recent research findings.

Rifamycin B exerts its antibacterial effects by binding to bacterial RNA polymerase, inhibiting RNA synthesis. This inhibition occurs specifically at the β-subunit of the enzyme, blocking the transcription process and thereby preventing bacterial growth and replication. The structure-activity relationship (SAR) studies indicate that modifications to the rifamycin core can significantly influence its potency against different bacterial strains .

Antimicrobial Spectrum

Rifamycin B demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against:

- Mycobacterium tuberculosis : The primary target for tuberculosis treatment.

- Staphylococcus aureus : Including methicillin-resistant strains (MRSA).

- Neisseria meningitidis : Effective in preventing meningococcal infections.

The minimal inhibitory concentrations (MICs) for various pathogens have been documented, illustrating the compound's effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.25 - 1.0 |

| Staphylococcus aureus | 0.5 - 2.0 |

| Neisseria meningitidis | 0.125 - 0.5 |

Production Optimization

Research has focused on optimizing the industrial production of Rifamycin B using Amycolatopsis mediterranei. A systematic approach revealed that specific growth conditions significantly influence yields. For instance, the addition of yeast extract at optimal concentrations (0.1% after two days) increased production from 1.15 g/L to 1.95 g/L . Variability in colony morphology was also linked to antibiotic productivity, highlighting the importance of selecting appropriate strains for fermentation processes.

Case Studies and Research Findings

Recent studies have expanded our understanding of Rifamycin B's biological activity through various experimental approaches:

- Transformation Studies : Research utilizing Curvularia lunata demonstrated the transformation of Rifamycin B to Rifamycin S under specific growth conditions, suggesting potential pathways for modifying antibiotic structures to enhance activity or reduce resistance .

- Synergistic Effects : A study indicated that certain derivatives of Rifamycin B exhibit synergistic effects when combined with other antibiotics like amikacin and azithromycin against resistant strains of Mycobacterium abscessus . This finding is crucial in developing combination therapies for multi-drug resistant infections.

- Pharmacokinetics : Investigations into the pharmacokinetics of fixed-dose combinations containing Rifamycin B have shown that it maintains therapeutic efficacy without significant drug interactions when administered alongside isoniazid and pyrazinamide in tuberculosis treatment regimens .

Propriétés

Numéro CAS |

13929-35-6 |

|---|---|

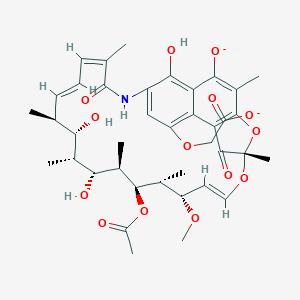

Formule moléculaire |

C39H49NO14 |

Poids moléculaire |

755.8 g/mol |

Nom IUPAC |

2-[[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid |

InChI |

InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43)/b11-10-,14-13-,18-12-/t17-,19+,20+,21+,25-,31-,32+,35+,39-/m0/s1 |

Clé InChI |

SQTCRTQCPJICLD-OFAZVZOZSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C |

SMILES isomérique |

C[C@H]1/C=C\C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)\C |

SMILES canonique |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C |

Key on ui other cas no. |

13929-35-6 |

Synonymes |

4-O-(Carboxymethyl)rifamycin; [(1,2-Dihydro-5,6,17,19,21-pentahydroxy-23-_x000B_methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-9-yl)oxy]acetic Acid 21-Acetate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of rifamycin B and its derivatives?

A: Rifamycin B and its derivatives, including rifampicin, exert their antibacterial activity by specifically inhibiting bacterial DNA-dependent RNA polymerases. [, , ] This inhibition disrupts the transcription process, ultimately leading to bacterial cell death.

Q2: How does the inhibition of bacterial RNA polymerase by rifamycin B differ from its interaction with eukaryotic RNA polymerases?

A: Rifamycins exhibit selective toxicity towards bacterial RNA polymerases. This selectivity is attributed to structural differences between bacterial and eukaryotic RNA polymerases, allowing rifamycins to bind to the bacterial enzyme with higher affinity and specificity. [, ]

Q3: What is the molecular formula and weight of rifamycin B?

A: Rifamycin B has the molecular formula C39H47NO13 and a molecular weight of 717.76 g/mol. []

Q4: What spectroscopic data are available for characterizing rifamycin B?

A: Rifamycin B can be characterized using various spectroscopic techniques, including UV-Vis spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about its functional groups, structure, and molecular weight. [, , , ]

Q5: What is rifamycin oxidase, and what role does it play in rifamycin production?

A: Rifamycin oxidase is an enzyme that catalyzes the biotransformation of rifamycin B to rifamycin S, a more potent antibiotic and a key intermediate in the synthesis of several semisynthetic rifamycins. This enzyme is found in various microorganisms, including Humicola spp. and Curvularia lunata. [, , ]

Q6: Have any quantitative structure-activity relationship (QSAR) studies been conducted on rifamycin B derivatives?

A: Yes, QSAR studies have been conducted on rifamycin B amides and hydrazides to investigate the relationship between their chemical structure and antibacterial activity as well as toxicity in mice. These studies have revealed that activity is often a parabolic function of the partition coefficient (log P) and that the electronic parameter (σ*) plays a crucial role in determining toxicity. [, ]

Q7: What is the impact of structural modifications on the activity of rifamycin B derivatives?

A: Structural modifications of rifamycin B, particularly at the C-3, C-4, C-21, and C-23 positions, significantly influence its antibacterial activity, potency, and selectivity. [, ] Researchers have successfully synthesized analogs with improved activity against rifampicin-resistant Mycobacterium tuberculosis strains by modifying the polyketide backbone. [] One notable example is the synthesis of 24-desmethylrifampicin, which demonstrated enhanced activity against multidrug-resistant strains compared to rifampicin. []

Q8: Are there any strategies to improve the stability or solubility of rifamycin B?

A: While rifamycin B itself is not widely used clinically, its derivative, rifampicin, is often formulated to improve its stability and bioavailability. Techniques like microencapsulation and the use of cyclodextrin complexes have been explored to enhance solubility, stability, and controlled release. []

Q9: What is the significance of barbital in rifamycin B fermentation?

A: Barbital, a central nervous system depressant, has been found to enhance rifamycin B production in Amycolatopsis mediterranei cultures. [, ] The mechanism of this enhancement is not fully understood, but it highlights the complexity of rifamycin biosynthesis and the potential for using various compounds to optimize its production.

Q10: What are the known mechanisms of resistance to rifamycin B and its derivatives?

A: The most prevalent mechanism of resistance to rifamycin B and its derivatives, particularly in Mycobacterium tuberculosis, involves mutations in the rpoB gene, which encodes the β subunit of RNA polymerase. These mutations alter the drug-binding site, reducing the affinity of rifamycins for the enzyme and leading to resistance. [, ]

Q11: What factors influence the industrial production of rifamycin B?

A: Industrial production of rifamycin B is influenced by various factors, including strain selection, medium composition, dissolved oxygen levels, pH, temperature, and fermentation mode. [, , , , , , , ] Optimization strategies involve manipulating these parameters to maximize yield and reduce production costs.

Q12: What are some strategies employed to improve rifamycin B production?

A12: Researchers have employed diverse approaches to enhance rifamycin B production, including:

- Strain improvement: This involves using techniques like random mutagenesis and genetic engineering to develop strains with higher rifamycin B productivity. [, , , , ]

- Medium optimization: Identifying the optimal carbon and nitrogen sources, as well as their concentrations, is crucial. [, , , , ]

- Fed-batch fermentation: This technique involves the controlled addition of nutrients during fermentation to maintain optimal conditions for growth and rifamycin B production. [, , ]

Q13: How does dissolved oxygen affect rifamycin B production?

A: Rifamycin B fermentation is an aerobic process requiring high levels of dissolved oxygen. Studies have shown that maintaining dissolved oxygen above 25% saturation is crucial for optimal rifamycin B production. [, ] Insufficient oxygen supply can lead to decreased yields.

Q14: What is the role of gene amplification in improving rifamycin B production?

A: Gene amplification, involving the increase in copy number of specific genes, has been successfully employed to enhance rifamycin B production. In a study using Amycolatopsis mediterranei, amplification of genes involved in rifamycin biosynthesis resulted in a significant increase in productivity. []

Q15: How do different nitrogen sources impact rifamycin B production?

A: The type and concentration of nitrogen sources in the fermentation medium can significantly impact rifamycin B production. Studies have shown that replacing ammonium sulfate with potassium nitrate or ammonium nitrate can lead to substantial yield improvements. [, ]

Q16: What is the significance of colony morphology in rifamycin B production?

A: Colony morphology can serve as a visual indicator of rifamycin B productivity. Research has revealed a correlation between specific colony morphologies, such as orange-red colored colonies with rosette shapes, and higher rifamycin B yields. []

Q17: What are some analytical methods used to determine rifamycin B activity?

A17: Two main methods are employed to determine rifamycin B activity:

- Spectrophotometric estimation: This method utilizes the characteristic UV-Vis absorbance properties of rifamycin B for quantification. It is generally considered more accurate, especially for purified preparations. []

Q18: What is the role of the rif gene cluster in rifamycin B biosynthesis?

A: The rif gene cluster in Amycolatopsis mediterranei encodes a type I polyketide synthase (PKS) and various tailoring enzymes responsible for the biosynthesis of rifamycin B. This cluster spans approximately 96 kb and contains genes encoding enzymes involved in the assembly of the polyketide backbone, the formation of the naphthoquinone chromophore, and post-PKS modifications. [, , , , ]

Q19: How can genetic engineering be used to generate rifamycin analogs?

A: Genetic engineering of the rif gene cluster provides a powerful tool for generating novel rifamycin analogs. Researchers have successfully swapped specific domains within the rifamycin PKS with those from other PKS systems, leading to the production of modified rifamycin analogs with altered structures and potentially improved activities. [, , ]

Q20: What is the role of the rifF gene in rifamycin B biosynthesis?

A: The rifF gene, located downstream of the rif PKS gene cluster, encodes an amide synthase responsible for releasing the completed linear polyketide chain from the PKS and catalyzing the formation of the macrocyclic ansa ring, a characteristic structural feature of rifamycins. []

Q21: What insights have been gained into the early steps of rifamycin B biosynthesis?

A: Studies on Amycolatopsis mediterranei mutants have led to the isolation and characterization of early intermediates in rifamycin B biosynthesis. These include proansamycin B, 34a-deoxy-rifamycin W, and various linear polyketide intermediates, providing valuable insights into the biosynthetic pathway and the timing of key steps, such as the formation of the naphthoquinone ring. [, , ]

Q22: What is the significance of 3-amino-5-hydroxybenzoic acid (AHBA) in rifamycin biosynthesis?

A: AHBA serves as the unique biosynthetic starter unit for rifamycin and related ansamycin antibiotics. Its biosynthesis involves a novel branch of the shikimate pathway, which has been extensively studied through genetic and biochemical approaches. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.